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molecular formula C12H14O3 B8458758 4-But-2-ynyloxy-1,2-dimethoxybenzene

4-But-2-ynyloxy-1,2-dimethoxybenzene

Cat. No. B8458758
M. Wt: 206.24 g/mol
InChI Key: LYVZIARJWLMUFS-UHFFFAOYSA-N
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Patent
US08809389B2

Procedure details

Following the same procedure as in Example 2, 15.4 g (0.1 mole) of 1-hydroxy-3,4-dimethoxybenzene, 13.8 g (0.1mole) of anhydrous potassium carbonate in ml 50 of acetone and 13.3 g (0.1 mole) of 1-bromo-2-butyne were reacted. After work up and evaporation of the mixture u.v. (20° C./21 mbar), a residue was obtained, that after purification on silica gel column (eluant n-hexane:ethyl acetate 5:1 v/v) gave a thick oil that after some time solidified with low melting point (28-30° C.), whose NMR and MS analyses corresponded to those of the aforementioned compound.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]#[C:21][CH3:22]>CC(C)=O>[CH2:19]([O:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1)[C:20]#[C:21][CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
OC1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
13.3 g
Type
reactant
Smiles
BrCC#CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
CUSTOM
Type
CUSTOM
Details
After work up and evaporation of the mixture u.v
CUSTOM
Type
CUSTOM
Details
(20° C./21 mbar), a residue was obtained
CUSTOM
Type
CUSTOM
Details
that after purification on silica gel column (eluant n-hexane:ethyl acetate 5:1 v/v)
CUSTOM
Type
CUSTOM
Details
gave a thick oil that after some time
CUSTOM
Type
CUSTOM
Details
solidified with low melting point (28-30° C.), whose NMR and MS analyses

Outcomes

Product
Name
Type
Smiles
C(C#CC)OC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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